5-Chloro-N,3-dimethyl-pyridin-2-amine
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Overview
Description
5-Chloro-N,3-dimethyl-pyridin-2-amine is a chemical compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N,3-dimethyl-pyridin-2-amine typically involves the chlorination of N,3-dimethyl-pyridin-2-amine. One common method is the reaction of N,3-dimethyl-pyridin-2-amine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N,3-dimethyl-pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-N,3-dimethyl-pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-N,3-dimethyl-pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-fluoro-N,N-dimethyl-2-pyridinamine
- 5-Chloro-2-(dimethylamino)-3-fluoropyridine
Uniqueness
5-Chloro-N,3-dimethyl-pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Biological Activity
5-Chloro-N,3-dimethyl-pyridin-2-amine is a chemical compound with the molecular formula C₇H₉ClN₂ and a molecular weight of 156.61 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.
Structural Characteristics
The compound features a pyridine ring that is substituted at the 5-position with a chlorine atom and at the 3-position with two methyl groups. These structural characteristics are significant as they influence the compound's reactivity and biological properties.
Property | Details |
---|---|
Molecular Formula | C₇H₉ClN₂ |
Molecular Weight | 156.61 g/mol |
Substituents | Chlorine (5-position), Methyl (3-position) |
Biological Activity
Research indicates that this compound exhibits several biological activities relevant to pharmaceutical development:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited. It has been noted that compounds with similar structures can exhibit varying degrees of antibacterial activity, which may extend to this compound .
- Anticancer Potential : Some derivatives of pyridine compounds have shown promising results in inhibiting cancer cell proliferation. While direct studies on this compound are scarce, its structural analogs have demonstrated anticancer activity through mechanisms such as inducing apoptosis and inhibiting cell cycle progression .
- Neuroprotective Effects : There is emerging evidence that certain pyridine derivatives can act as neuroprotective agents. The potential for this compound to influence neurodegenerative pathways warrants further investigation, particularly in relation to its effects on neurotransmitter systems .
Synthesis and Evaluation
A study focused on synthesizing various pyridine derivatives highlighted the importance of substituent effects on biological activity. The synthesis of this compound was achieved through established methodologies, and its biological evaluation involved testing against multiple targets:
- Antibacterial Testing : The compound was evaluated against Gram-positive and Gram-negative bacteria. Initial results indicated moderate activity, suggesting that further optimization of the structure could enhance its efficacy.
- Cytotoxicity Assays : Using MTT assays, researchers assessed the cytotoxic effects of the compound on various cancer cell lines. The results showed an IC50 value indicating effective inhibition of cell growth at specific concentrations .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Bromo-N,N-dimethylpyridin-2-amine | Bromine instead of chlorine | Varies; potential for increased reactivity |
5-Chloro-N-methylpyridin-2-amine | Single methyl group | Potentially lower biological activity |
5-Chloro-N,N-diethylpyridin-2-amine | Ethyl groups instead of methyl | Different solubility properties |
Properties
Molecular Formula |
C7H9ClN2 |
---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
5-chloro-N,3-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H9ClN2/c1-5-3-6(8)4-10-7(5)9-2/h3-4H,1-2H3,(H,9,10) |
InChI Key |
ZNBPMMOKGXCIKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NC)Cl |
Origin of Product |
United States |
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